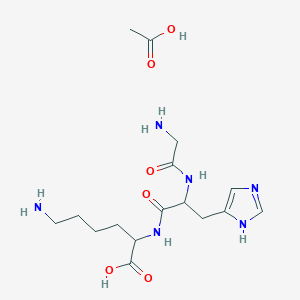

Gly-His-Lys acetate salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Gly-His-Lys acetate salt is a useful research compound. Its molecular formula is C16H28N6O6 and its molecular weight is 400.43 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Alzheimer's Disease Research

Recent studies have identified GHK as a promising candidate for treating Alzheimer's disease (AD). It was found to exhibit neuroprotective effects against amyloid-beta-induced toxicity in neuron-like SH-SY5Y cells. The research utilized transcriptomic analysis to propose that GHK could restore dysregulated gene expression associated with AD, highlighting its potential as a novel therapeutic strategy .

| Study Focus | Findings |

|---|---|

| Neuroprotection in AD | GHK showed significant neuroprotective effects in vitro against amyloid-beta toxicity. |

Wound Healing and Tissue Repair

GHK-Cu Complex

The GHK peptide, particularly in its copper complex form (GHK-Cu), has demonstrated enhanced wound healing properties. Studies indicate that GHK-Cu promotes tissue remodeling and accelerates healing processes in various tissues, including skin and connective tissues. Its mechanism involves stimulating collagen synthesis and enhancing angiogenesis .

| Application | Mechanism | Results |

|---|---|---|

| Wound Healing | Stimulates collagen and elastin synthesis | Improved healing outcomes in skin and lung tissues |

| Tissue Remodeling | Enhances angiogenesis | Accelerated recovery in animal models |

Cell Culture Applications

Growth Factor Properties

GHK is recognized as a liver cell growth factor, facilitating the growth and differentiation of mammalian cells. It is commonly used in cell culture media, such as Coon's modified Ham's F-12 medium, to support the growth of various cell lines, including Fischer rat thyroid follicular cells .

| Cell Line | Medium Used | Effect |

|---|---|---|

| FRTL-5 (Fischer rat thyroid) | Coon's modified Ham's F-12 | Enhanced cell growth and viability |

Anti-Inflammatory and Antioxidant Activities

Cell Protective Actions

GHK exhibits significant anti-inflammatory and antioxidant properties. It has been shown to reduce oxidative stress markers and inflammatory cytokines in various models, providing protective effects against cellular damage caused by free radicals . This makes it a candidate for treating chronic inflammatory conditions.

| Activity | Mechanism | Observations |

|---|---|---|

| Anti-Inflammatory | Inhibits NFκB activation | Decreased levels of TNF-α and IL-6 |

| Antioxidant | Scavenges free radicals | Protection against UV-induced damage |

Cosmetic Applications

Skin Care Products

Due to its regenerative properties, GHK is incorporated into various cosmetic formulations aimed at skin rejuvenation. It promotes collagen production and enhances skin elasticity, making it a popular ingredient in anti-aging products .

| Product Type | Active Ingredient | Benefits |

|---|---|---|

| Anti-aging creams | GHK-Cu | Improves skin texture and reduces wrinkles |

Propiedades

IUPAC Name |

acetic acid;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N6O4.C2H4O2/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;1-2(3)4/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNUTAFMLGJBGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N6O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.